molecular formula C18H19NO3 B269386 N-[3-(allyloxy)phenyl]-4-ethoxybenzamide

N-[3-(allyloxy)phenyl]-4-ethoxybenzamide

Cat. No.: B269386
M. Wt: 297.3 g/mol
InChI Key: PYTZVBGQCUBMMB-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-4-ethoxybenzamide is a synthetic benzamide derivative characterized by an allyloxy group at the 3-position of the phenyl ring and an ethoxy substituent at the 4-position of the benzamide moiety. These compounds target virulence factors in Candida albicans, particularly filamentation and biofilm formation, which are critical for pathogenicity . The ethoxy group in the title compound may influence its pharmacokinetic properties (e.g., lipophilicity and metabolic stability) compared to methoxy or other alkoxy variants.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(11-9-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)

InChI Key

PYTZVBGQCUBMMB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and chemical properties of N-[3-(allyloxy)phenyl]-4-ethoxybenzamide can be contextualized by comparing it to analogs with modifications in the alkoxy substituents, aromatic systems, or amide linkages. Below is a detailed analysis:

Alkoxy Substituent Variations

  • N-[3-(allyloxy)phenyl]-4-methoxybenzamide (): This methoxy analog is a lead antifungal compound that inhibits C. albicans filamentation by downregulating virulence genes (e.g., SAP5, ECE1, ALS3). Transcriptomic analysis revealed significant gene expression changes (618 up-regulated, 702 down-regulated) . The ethoxy variant may exhibit altered potency due to increased steric bulk or lipophilicity, though direct comparative data are unavailable. Key difference: Methoxy (OCH₃) vs.
  • N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide (): This compound features a propoxy group (OCH₂CH₂CH₃) and a hydrazine-linked side chain. The longer alkoxy chain may enhance membrane permeability but reduce metabolic stability compared to ethoxy .

Benzamide Derivatives with Different Aromatic Systems

  • N-(4-fluorophenyl)-N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-4-ethoxybenzamide (): This derivative incorporates a fluorophenyl and isoquinolinyl moiety. The 4-ethoxybenzamide core is retained, but the additional aromatic systems likely shift its biological target (e.g., anticancer activity vs. antifungal) .
  • N-Phenyl-4-(trifluoromethoxy)benzamide ():
    The trifluoromethoxy (OCF₃) group introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. This contrasts with the electron-donating ethoxy group in the title compound .

Thiazole and Heterocyclic Analogs

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): This thiazole-containing benzamide demonstrates the impact of heterocyclic rings on molecular geometry and crystallographic packing. Such structural differences may limit antifungal activity compared to the allyloxy-phenylbenzamide scaffold .

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